molecular formula C13H17N3O3S B14141931 5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 88742-95-4

5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B14141931
CAS No.: 88742-95-4
M. Wt: 295.36 g/mol
InChI Key: KRZPGPCLXNPRMT-UHFFFAOYSA-N
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Description

5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine is a compound that features a thiadiazole ring substituted with a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable precursor such as 3,4,5-trimethoxybenzyl chloride reacts with the thiadiazole intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethoxyphenyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine is unique due to its combination of a thiadiazole ring and a trimethoxyphenyl group, which imparts a broad spectrum of biological activities. Its ability to inhibit tubulin polymerization and induce apoptosis makes it a promising candidate for anticancer drug development.

Properties

CAS No.

88742-95-4

Molecular Formula

C13H17N3O3S

Molecular Weight

295.36 g/mol

IUPAC Name

5-[2-(3,4,5-trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C13H17N3O3S/c1-17-9-6-8(7-10(18-2)12(9)19-3)4-5-11-15-16-13(14)20-11/h6-7H,4-5H2,1-3H3,(H2,14,16)

InChI Key

KRZPGPCLXNPRMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCC2=NN=C(S2)N

Origin of Product

United States

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